Product packaging for Trichloro(undecyl)silane(Cat. No.:CAS No. 18052-07-8)

Trichloro(undecyl)silane

Cat. No.: B103029
CAS No.: 18052-07-8
M. Wt: 289.7 g/mol
InChI Key: AHEMBBKAVCEZKE-UHFFFAOYSA-N
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Description

Trichloro(undecyl)silane (CAS RN: 18052-07-8) is an organosilicon compound with the molecular formula C11H23Cl3Si and an average molecular mass of 289.741 g/mol . It belongs to a class of chemicals where a long, linear undecyl alkyl chain (C11H23-) is attached to a reactive trichlorosilyl headgroup (-SiCl3). This structure is the foundation for its primary research value in surface science and materials chemistry. The principal research application of this compound is the formation of self-assembled monolayers (SAMs) on oxide surfaces such as glass, silicon, and other metal oxides . The mechanism of action involves the hydrolysis of the trichlorosilyl groups in the presence of atmospheric moisture or a substrate's surface hydroxyl groups. This reaction generates reactive silanols, which subsequently condense with each other and with hydroxyl groups on the substrate surface. This process forms a robust, covalently bound siloxane network (Si-O-Si) that anchors the molecule to the substrate . The resulting monolayer presents a dense packing of alkyl chains, which drastically alters the surface properties, making it hydrophobic and modifying its chemical reactivity and physical characteristics. Researchers utilize this compound to create well-defined organic interfaces for advanced applications. These include controlling protein adsorption on surfaces for biomedical devices and biosensors, modifying the wetting properties (contact angle) of materials, and serving as a stable base layer for further chemical functionalization . Its long alkyl chain promotes effective van der Waals interactions between adjacent molecules, facilitating the formation of a dense and stable monolayer. As a reactive chemical, this compound must be handled with care under anhydrous conditions to prevent premature hydrolysis and should be stored appropriately. This product is intended for research use only and is not meant for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23Cl3Si B103029 Trichloro(undecyl)silane CAS No. 18052-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trichloro(undecyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEMBBKAVCEZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620451
Record name Trichloro(undecyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18052-07-8
Record name Trichloro(undecyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Functionalization of Undecyltrichlorosilane

Approaches to Trichloro(undecyl)silane Synthesis

The creation of this compound primarily relies on the availability of trichlorosilane (B8805176), which serves as the silicon-containing building block. The undecyl group is then integrated through a hydrosilylation reaction.

Trichlorosilane (TCS) is a foundational inorganic compound with the formula HSiCl₃, serving as the principal precursor for ultrapure silicon in the semiconductor industry and for the synthesis of organosilanes. wikipedia.org One major industrial method for its production is the direct chlorination, or direct synthesis, process. This involves the reaction of powdered metallurgical-grade silicon with hydrogen chloride (HCl) gas in a fluidized bed reactor at temperatures around 300 °C. wikipedia.orgsemanticscholar.org

The primary reaction is: Si + 3HCl → HSiCl₃ + H₂ semanticscholar.org

This process can achieve yields of 80-90%. wikipedia.org However, it also produces byproducts, including silicon tetrachloride (SiCl₄) and dichlorosilane (B8785471) (H₂SiCl₂). wikipedia.org The selectivity towards trichlorosilane versus silicon tetrachloride can be controlled by temperature; lower temperatures (around 260-400°C) favor the formation of trichlorosilane. google.com The resulting mixture of chlorosilanes is then separated by distillation to obtain pure TCS. wikipedia.org

A diagram of a typical direct chlorination process, such as the one used by Wacker, includes a fluidized bed reactor, cyclone separators for silicon dust, and condensers to collect the chlorosilane mixture before distillation. researchgate.net

Alternative and complementary pathways to produce trichlorosilane exist, often designed to recycle byproducts like silicon tetrachloride (SiCl₄), which is generated in large quantities during silicon production. pensoft.net The hydrochlorination of silicon tetrachloride is an efficient process to convert this byproduct back into the desired trichlorosilane. nasa.gov

The reaction is as follows: 3SiCl₄ + 2H₂ + Si → 4HSiCl₃ nasa.gov

Table 1: Comparison of Major Trichlorosilane Synthesis Routes
ProcessReactantsTypical TemperatureKey AdvantagesKey DisadvantagesReference
Direct ChlorinationSilicon (Si), Hydrogen Chloride (HCl)~300 °CHigh yield (80-90%), lower capital investmentProduces significant byproducts (e.g., SiCl₄) wikipedia.org, semanticscholar.org
Hydrochlorination of SiCl₄Silicon Tetrachloride (SiCl₄), Hydrogen (H₂), Silicon (Si)500-600 °CRecycles byproduct SiCl₄, creates a closed-loop processHigher capital investment and energy consumption wikipedia.org, nasa.gov

The primary strategy for attaching an alkyl chain, such as an undecyl group, to a trichlorosilane molecule is through hydrosilylation. This is an addition reaction where a silicon-hydride (Si-H) bond reacts across a carbon-carbon double bond. wikipedia.org

To synthesize this compound, trichlorosilane is reacted with 1-undecene (B165158) (H₂C=CH(CH₂)₈CH₃). The reaction is typically catalyzed by platinum-based catalysts like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. The reaction proceeds with anti-Markovnikov selectivity, meaning the silicon atom attaches to the terminal carbon of the alkene. organic-chemistry.org

The general reaction is: RCH=CH₂ + HSiCl₃ → RCH₂CH₂SiCl₃ wikipedia.org

For undecyltrichlorosilane, the specific reaction is: CH₃(CH₂)₈CH=CH₂ + HSiCl₃ → CH₃(CH₂)₁₀SiCl₃

This method is highly effective for producing a variety of alkyltrichlorosilanes by simply changing the starting alkene, making it a versatile tool in organosilicon chemistry. researchgate.net

Control of Purity and Stability for Trichlorosilane Precursors

The utility of functionalized undecyltrichlorosilanes in creating well-defined and stable self-assembled monolayers is critically dependent on the purity and stability of the precursor molecules. Organotrichlorosilanes are inherently reactive compounds, and their handling requires stringent control over experimental conditions to prevent degradation. acs.orgmdpi.com

The primary source of instability for trichlorosilane precursors is their high sensitivity to moisture. acs.org The silicon-chlorine bonds are readily hydrolyzed by water, even trace amounts present in the atmosphere or in solvents. This hydrolysis reaction leads to the formation of silanols (Si-OH), which can then undergo condensation reactions to form siloxane (Si-O-Si) bridges. mdpi.com This process results in oligomerization or polymerization of the precursor in solution, rendering it unsuitable for forming ordered monolayers. Therefore, all syntheses, purification steps, and storage of trichlorosilane precursors must be conducted under strictly anhydrous and inert atmospheres (e.g., nitrogen or argon). lookchem.com

Purification of these precursors is essential to remove synthetic byproducts, unreacted starting materials, and any oligomeric species formed during synthesis or storage. The standard method for purifying organotrichlorosilanes is vacuum distillation. rsc.org This technique allows for the separation of the desired product based on its boiling point while operating at reduced pressure to lower the required temperature, thus minimizing thermal degradation of the compound. For solid compounds, recrystallization or sublimation under inert conditions may be applicable.

The thermal and chemical stability of the functional group at the ω-position must also be considered during purification and storage. oup.com For instance, the ester linkage in the ATRP initiator (11-(2-bromo-2-methyl)propionyloxy)undecyltrichlorosilane could be susceptible to hydrolysis under acidic or basic conditions, a process that could compete with the hydrolysis of the silyl (B83357) chloride headgroup. lookchem.com Thus, maintaining neutral conditions and using aprotic, anhydrous solvents are paramount for preserving the integrity of the entire precursor molecule. The long-term stability is enhanced by storage in a cool, dark environment under an inert atmosphere. acs.org

Interfacial Reaction Mechanisms and Controlled Layer Formation

Hydrolysis and Condensation Reactions of Trichlorosilanes on Hydroxyl-Terminated Surfaces

The foundational chemistry for attaching trichloro(undecyl)silane to a surface like silicon oxide or glass involves its reaction with surface hydroxyl (-OH) groups. This process can be broken down into distinct, yet often simultaneous, steps. gelest.comgelest.com

The initial and critical step in the reaction cascade is the hydrolysis of the trichlorosilane (B8805176) headgroup (-SiCl₃). researchgate.net In the presence of water, the highly reactive silicon-chlorine (Si-Cl) bonds are cleaved and replaced by silicon-hydroxyl (Si-OH) bonds, known as silanol (B1196071) groups. wikipedia.org This reaction transforms the this compound molecule into an undecylsilanetriol intermediate [MeSi(OH)₃]. scispace.com

This reaction is rapid, with the electrophilic silicon center being readily attacked by water molecules. The released hydrochloric acid (HCl) can, in turn, catalyze further hydrolysis. gelest.com These newly formed, reactive silanol intermediates are poised for the subsequent condensation steps. gelest.comwikipedia.org

Once formed, the silanol intermediates can react in two primary ways to create a stable, cross-linked film. The primary anchoring mechanism involves the condensation of the molecule's silanol groups with the hydroxyl groups present on the substrate surface (e.g., Si-OH on a native silicon oxide layer). tue.nlnih.gov This reaction forms a strong, covalent siloxane bond (Si-O-Si) between the undecylsilane molecule and the substrate, effectively grafting the molecule to the surface. researchgate.net

Simultaneously, the silanol groups on adjacent undecylsilane molecules can condense with each other. researchgate.netnih.gov This intermolecular condensation creates a network of cross-linked siloxane bonds parallel to the substrate surface. semi.ac.cn This lateral polymerization is crucial for the formation of a dense, stable, and chemically resistant monolayer. researchgate.net While multiple reactions occur, it is understood that at the interface, typically only one or two of the three available silanol groups on each molecule form a direct covalent bond with the substrate surface, while the remaining groups contribute to the lateral cross-linking of the film. researchgate.netgelest.com

The presence of a thin layer of water on the substrate surface is essential for the formation of high-quality monolayers. nih.govdtic.mil This surface-adsorbed water initiates the necessary hydrolysis of the trichlorosilane headgroups to the reactive silanol intermediates. dtic.milillinois.edu The amount of water is critical; insufficient water results in incomplete hydrolysis and the formation of poorly organized films with low surface coverage. illinois.edu

Conversely, an excess of water, particularly in the bulk solvent, is detrimental. illinois.edu Too much water leads to the uncontrolled polymerization of this compound in the solution before the molecules can adsorb onto the surface. researchgate.netnih.gov These resulting polysiloxane oligomers can then deposit onto the substrate as particulates, disrupting the formation of a uniform monolayer. illinois.edunih.gov The ideal condition involves a thin, uniform layer of water on the substrate, which allows the hydrolyzed silane (B1218182) molecules to remain mobile on the surface, facilitating a two-dimensional diffusion-limited aggregation process that leads to a well-ordered monolayer. illinois.edu

Self-Assembled Monolayer (SAM) Formation of this compound

The culmination of the hydrolysis and condensation reactions is the spontaneous organization of this compound molecules into a densely packed, ordered, single-molecule-thick film known as a self-assembled monolayer (SAM). tue.nl

The formation of SAMs from this compound can be described by apparent Langmuir adsorption kinetics, where the rate of film growth increases with both ambient humidity and the concentration of the silane solution. illinois.edu The growth process often begins with the nucleation of small, condensed islands of silane molecules on the substrate. acs.org These islands then grow as more molecules adsorb and attach, eventually coalescing to form a complete and continuous monolayer.

Research has quantified the kinetics of this process. For instance, in situ studies have measured specific rate constants for the formation of a this compound film from a 1 mM solution in benzene, showing a clear dependence on the water concentration.

Table 1: Rate Constants for this compound Film Formation Data from in situ attenuated total reflectance experiments on a Si substrate immersed in a 1 mM solution of undecyltrichlorosilane in benzene.

Water Concentration (mM)Rate Constant (k) (M⁻¹ s⁻¹)Source
2.20.28 illinois.edu
6.40.67 illinois.edu

These findings highlight how the availability of water directly accelerates the film formation process. illinois.edu

The quality and structural integrity of the resulting SAM are highly sensitive to the experimental conditions, particularly the choice of solvent and the concentration of the this compound. illinois.edu The solvent plays a critical role, in part due to its ability to dissolve and hold trace amounts of water. The quality of the film can depend strongly on the solubility of water in the chosen solvent, as the solvent can potentially extract the necessary surface-bound water layer from the substrate. illinois.edu

The concentration of the silane in the solvent is another key parameter. While a higher concentration can increase the rate of monolayer formation, excessively high concentrations can promote the undesirable bulk polymerization of the silane in the solution. illinois.edunih.gov This leads to the formation of polysiloxane particles that adsorb onto the surface, resulting in a disordered and rough film of poor quality. illinois.edunih.gov Therefore, optimizing the solvent system and silane concentration is crucial to balance the rate of surface reaction against the rate of bulk polymerization to achieve a high-quality, well-ordered monolayer.

Impact of Ambient Humidity and Controlled Dry Conditions on SAM Formation

The presence of water is a critical, yet double-edged sword in the formation of undecyltrichlorosilane SAMs. Water is necessary for the hydrolysis of the trichlorosilyl (B107488) headgroup to form reactive silanols (Si-OH), which then condense with hydroxyl groups on the substrate surface (e.g., silicon oxide) to form stable siloxane (Si-O-Si) bonds. This process anchors the undecylsilane molecules to the surface.

Under controlled dry conditions , where the amount of water is limited, the hydrolysis reaction is slowed. While this can lead to a more ordered and uniform monolayer, the process is significantly slower. In some cases, using dry solvents and performing the deposition in a controlled atmosphere like a glovebox is necessary to achieve highly organized SAMs. lehigh.eduharvard.edu Even under these conditions, it is understood that a few monolayers of adsorbed water may still be present on the substrate, providing the necessary reactant for hydrolysis. whiterose.ac.uk

The optimal condition for high-quality SAM formation is a delicate balance: enough water to facilitate hydrolysis and surface binding, but not so much that it promotes bulk polymerization. Often, the trace amount of water present on the substrate and in the surrounding ambient environment is sufficient. researchgate.net

Interactive Table: Effect of Humidity on SAM Formation

Humidity LevelRate of HydrolysisMonolayer QualityRisk of Polymerization
Low SlowHigh, well-orderedLow
Optimal ModerateHigh, well-orderedModerate
High FastLow, disorderedHigh

Competing Polymerization and Multilayer Formation Pathways

While the goal of SAM formation is to create a single, covalently bound layer of molecules, competing reaction pathways can lead to the formation of undesirable multilayers and polymeric structures. Understanding these pathways is crucial for controlling the final film architecture.

When this compound molecules hydrolyze in the presence of excess water, the resulting silanols are highly reactive. Instead of exclusively reacting with the substrate surface, they can also condense with each other. Each this compound molecule has three hydrolyzable chlorine atoms, meaning each hydrolyzed molecule can form up to three siloxane bonds with neighboring molecules. This trifunctionality allows for the formation of a three-dimensional, cross-linked network.

The process begins with the formation of dimers, trimers, and larger oligomers in solution. As these oligomers grow, they can become insoluble and precipitate onto the surface, forming a disordered, gel-like layer of polysiloxane. nih.gov This process is often irreversible and results in a thick, non-uniform coating instead of a well-defined monolayer. The formation of these 3D structures is more prevalent at higher silane concentrations and higher humidity levels. researchgate.net

Distinguishing between a true monolayer, an oligomeric film, and a bulk polymeric film is essential for characterizing the quality of the prepared surface. Several analytical techniques can be employed for this purpose:

Ellipsometry: This technique measures the thickness of the film on the substrate. A well-formed undecyltrichlorosilane monolayer will have a characteristic thickness, which can be calculated based on the length of the undecyl chain. nih.gov Significantly larger thicknesses are indicative of oligomer or polymer formation. nih.gov

Atomic Force Microscopy (AFM): AFM provides topographical information about the surface. A high-quality monolayer will appear smooth and uniform. In contrast, surfaces with adsorbed oligomers or polymers will show distinct features, such as islands, aggregates, or a rough, uneven texture. illinois.edu

Contact Angle Goniometry: The wettability of the surface provides information about the packing and ordering of the outermost layer. A densely packed monolayer of undecyltrichlorosilane will exhibit a high water contact angle due to the hydrophobic nature of the undecyl chains. A disordered or incomplete layer will typically have a lower contact angle.

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the chemical composition of the surface and can help distinguish between monolayer and multilayer films through differential charging effects. acs.org

Interactive Table: Differentiating Film Structures

FeatureMonolayerOligomeric FilmPolymeric Film
Thickness ~1.5 - 2.0 nmVariable, > monolayerSignificantly thick
AFM Topography Smooth, uniformIslands, small aggregatesRough, uneven, gel-like
Contact Angle High, uniformVariable, often lowerLower, less uniform
XPS Sharp, well-defined peaksBroader peaks, charging effectsSignificant charging, complex spectra

While uncontrolled polymerization is generally undesirable, this compound can be strategically modified to act as an initiator for controlled polymerizations, leading to the formation of "polymer brushes." This "grafting from" approach allows for the growth of polymer chains directly from the surface, resulting in a high grafting density. nih.govresearchgate.net

To achieve this, the terminal end of the undecyl chain is functionalized with a group that can initiate polymerization. A common example is the modification of undecyltrichlorosilane to create an initiator for Atom Transfer Radical Polymerization (ATRP), such as [11-(2-bromo-2-methyl)propionyloxy]undecyltrichlorosilane (BMPUS). rsc.org

The process involves two main steps:

SAM Formation: The BMPUS initiator is first self-assembled onto the substrate to form a dense monolayer.

Surface-Initiated Polymerization: The substrate is then immersed in a solution containing the desired monomer and a catalyst system. The polymer chains then grow from the initiator sites on the surface. cmu.eduacs.org

This strategy allows for precise control over the thickness, density, and chemical functionality of the grafted polymer layer, enabling the creation of surfaces with tailored properties for a wide range of applications. cmu.eduacs.org

Adsorption Models and Interfacial Interactions

The initial attachment of this compound molecules to a substrate involves a combination of physical and chemical interactions. Understanding these interactions is key to modeling the adsorption process and controlling the final monolayer structure.

Physisorption: This refers to the initial, weak, and reversible adsorption of undecyltrichlorosilane molecules onto the substrate. goldapp.com.cnunacademy.com These interactions are primarily driven by van der Waals forces between the alkyl chain and the surface, and between adjacent molecules. goldapp.com.cnpsiberg.com Physisorbed molecules are not covalently bonded to the surface and can be removed by rinsing with an appropriate solvent. nih.gov In the context of SAM formation, physisorption is the precursor to chemisorption.

Chemisorption: This involves the formation of strong, covalent bonds between the silane headgroup and the substrate. goldapp.com.cnunacademy.com For undecyltrichlorosilane on a hydroxylated surface, this is the condensation reaction between the hydrolyzed silanol groups (Si-OH) and the surface hydroxyl groups (Substrate-OH) to form stable siloxane (Si-O-Substrate) bonds. nih.gov This process is generally considered irreversible and is what anchors the monolayer to the surface. psiberg.com

The formation of a high-quality SAM relies on a progression from an initial physisorbed state to a final, covalently-bound chemisorbed state. The kinetics of this transition are influenced by factors such as temperature, solvent, and the presence of water.

Interactive Table: Chemisorption vs. Physisorption in Undecyltrichlorosilane SAMs

FeaturePhysisorptionChemisorption
Nature of Forces Weak (van der Waals) goldapp.com.cnStrong (covalent bonds) goldapp.com.cn
Bond Energy Low (~20-40 kJ/mol) goldapp.com.cnHigh (~100-400 kJ/mol) psiberg.com
Reversibility Reversible goldapp.com.cnIrreversible psiberg.com
Layer Formation Can be multilayer goldapp.com.cnMonolayer goldapp.com.cn
Specificity Non-specific goldapp.com.cnHighly specific to surface reactive sites goldapp.com.cn

Understanding Molecular Orientation and Packing Density within Self-Assembled Layers

The formation of a well-ordered self-assembled monolayer (SAM) from this compound on a substrate is a complex process governed by the interplay of chemical bonding at the surface and van der Waals interactions between the alkyl chains. The final architecture of the monolayer is characterized by the molecular orientation, typically described by the tilt angle of the alkyl chains with respect to the surface normal, and the packing density, which defines how closely the molecules are arranged on the surface. These parameters are crucial as they dictate the physical and chemical properties of the modified surface, including its wettability, frictional characteristics, and barrier properties.

The trichlorosilyl headgroup of this compound is highly reactive towards hydroxylated surfaces, such as silicon oxide. This reactivity facilitates the formation of strong covalent Si-O-Si bonds with the substrate. gelest.com Following the initial anchoring of the silane molecules, lateral polymerization occurs between adjacent molecules, creating a cross-linked siloxane network at the interface. This network provides stability to the monolayer. gelest.com

The long undecyl chains then organize themselves to maximize van der Waals interactions, which drives the formation of a densely packed and ordered layer. The degree of ordering and the final tilt angle of the alkyl chains are heavily dependent on the surface coverage density. researchgate.net At high coverage densities, the steric hindrance between the chains forces them into a more upright orientation, resulting in a smaller tilt angle. researchgate.net Conversely, at lower coverage densities, the chains have more freedom and tend to tilt more, leading to a less ordered and thinner film. researchgate.net Molecular dynamics simulations on similar long-chain alkyltrichlorosilanes have shown that the tilt angle is a critical parameter for characterizing the SAM structure. For instance, simulations of dodecyltrichlorosilane (B1359458) (a molecule with one more carbon in its alkyl chain) show a clear relationship between surface coverage and the resulting tilt angle of the molecules. researchgate.net

The packing density of the SAM is another critical factor. It is often expressed as the number of molecules per unit area. For long-chain alkylsilanes, a high packing density is associated with a well-ordered, crystalline-like structure. Research on octadecyltrichlorosilane (B89594) (OTS), a longer-chain analogue, indicates that a common packing density is approximately 1 molecule per 0.22 nm², which corresponds to a high degree of surface coverage. researchgate.net The surface coverage for self-assembled monolayers of alkylsilanes on silica (B1680970) surfaces typically ranges from 2.5 to 5.3 molecules/nm². researchgate.net The final packing density is a result of the balance between the binding strength of the headgroup to the substrate and the intermolecular forces between the alkyl chains. researchgate.net

The following tables summarize key parameters for self-assembled monolayers of analogous alkyltrichlorosilanes, providing insight into the expected properties of this compound SAMs.

Table 1: Molecular Orientation of Trichlorosilane SAMs on Silica Substrates

CompoundChain StructureAverage Tilt Angle (θ) from Surface NormalMeasurement Technique
Semifluorinated TrichlorosilaneF₃C(CF₂)₇(CH₂)₂-SiCl₃10° ± 2°NEXAFS
General AlkyltrichlorosilanesCH₃(CH₂)ₙ-SiCl₃Dependent on packing densityMD Simulations

This table presents data for a semifluorinated analogue to illustrate the high degree of order achievable. The tilt angle for undecyltrichlorosilane is expected to be similarly low under optimal packing conditions.

Table 2: Typical Packing Densities for Alkylsilane SAMs on Silica

Compound FamilyTypical Surface Coverage (molecules/nm²)Corresponding Area per Molecule (nm²)
Alkyltrichlorosilanes2.5 - 5.30.19 - 0.40
Octadecyltrichlorosilane (OTS)~4.5~0.22

This table provides a range of packing densities observed for alkylsilane SAMs, with a specific value for the well-studied octadecyltrichlorosilane (OTS) for comparison.

Advanced Characterization Techniques for Trichloro Undecyl Silane Modified Surfaces

Spectroscopic Analysis for Chemical Composition and Bonding

Spectroscopic techniques are indispensable for confirming the covalent attachment of the silane (B1218182) molecules and for assessing the chemical nature and structural order of the resulting monolayer.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements within the top 1-10 nm of a material's surface. researchgate.net For surfaces modified with trichloro(undecyl)silane, XPS is crucial for verifying the presence of the monolayer and for understanding its bonding to the substrate. nih.govpiketech.com

An XPS survey scan of a successfully modified surface will show the presence of silicon, carbon, and oxygen. dtic.mil High-resolution scans of these elements provide more detailed information. The Si 2p spectrum can be deconvoluted to distinguish between silicon from the underlying silicon substrate (with a binding energy around 99 eV) and silicon from the siloxane (Si-O-Si) network of the monolayer (around 103 eV). dtic.milresearchgate.net The C 1s peak, centered at approximately 285 eV, confirms the presence of the undecyl alkyl chain. dtic.mil The ratio of the carbon signal to the substrate silicon signal (C/Si) can be used to estimate the thickness and coverage of the monolayer, showing an expected increase with the length of the alkyl chain. dtic.mil

Element (Core Level)Typical Binding Energy (eV)Interpretation
Si 2p~99Signal from the underlying silicon substrate. dtic.mil
Si 2p~103Signal from the Si-O-Si network of the silane monolayer. dtic.milnih.gov
C 1s~285Indicates the presence of the undecyl alkyl chains. dtic.mil
O 1s~532Signal from the native silicon oxide layer and the Si-O-Si monolayer network. dtic.mil
Br 3d~70Can be used to confirm attachment of precursor molecules like 11-bromoundecyltrichlorosilane. researchgate.net

Table 1: Summary of typical XPS data for this compound modified silicon surfaces. Binding energies are approximate and can vary slightly based on the instrument and specific surface chemistry.

Infrared Absorption Spectroscopy (IRAS), often performed in Fourier Transform (FTIR) mode, is a powerful technique for identifying functional groups and assessing the conformational order of the alkyl chains within the this compound monolayer. nih.govpiketech.com By analyzing the vibrational modes of the molecules, FTIR can confirm the chemical structure of the SAM. piketech.comresearchgate.net

The most informative region of the IR spectrum for these monolayers is typically between 2800 and 3000 cm⁻¹. This region contains the C-H stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups of the undecyl chains. nist.govnih.gov The precise peak positions of the asymmetric (νₐ(CH₂)) and symmetric (νₛ(CH₂)) methylene stretches are highly sensitive to the conformational order of the chains. For highly ordered, all-trans (crystalline-like) alkyl chains, these peaks are found near 2918 cm⁻¹ and 2850 cm⁻¹, respectively. nih.gov The presence of gauche defects, which indicates disorder, causes these peaks to shift to higher wavenumbers. nih.gov The formation of the polysiloxane network on the substrate can also be confirmed by the presence of Si-O-Si stretching bands between 1000 and 1130 cm⁻¹. researchgate.net

Vibrational ModeTypical Wavenumber (cm⁻¹)Significance
Asymmetric CH₂ Stretch (νₐ)~2918 - 2927Position indicates the degree of conformational order (lower wavenumber = higher order). nist.govnih.gov
Symmetric CH₂ Stretch (νₛ)~2850 - 2853Position indicates the degree of conformational order (lower wavenumber = higher order). nist.govnih.gov
Si-O-Si Stretch~1000 - 1130Confirms the formation of the cross-linked siloxane network on the substrate. researchgate.net

Table 2: Characteristic FTIR absorption peaks for this compound self-assembled monolayers and their structural interpretation.

Sum Frequency Generation (SFG) spectroscopy is a nonlinear optical technique that is inherently surface-specific, making it exceptionally well-suited for probing molecules at interfaces. iitrpr.ac.innih.gov As a second-order nonlinear process, SFG is forbidden in media with inversion symmetry, so signals are generated only at interfaces where this symmetry is broken. mdpi.com This allows for the vibrational spectroscopy of a monolayer without interference from the bulk substrate or the overlying medium (e.g., air or a liquid). iitrpr.ac.in

For this compound monolayers, SFG is used to obtain detailed information about the orientation and order of the alkyl chains. stanford.edu By analyzing the SFG spectra of the terminal methyl (CH₃) groups, researchers can determine the average tilt angle of the undecyl chains with respect to the surface normal. nih.gov The technique is sensitive enough to detect changes in molecular orientation at buried interfaces, for example, between the silane layer and a polymer coating. researchgate.netnih.gov This provides molecular-level insights into the structure and packing of the monolayer, which are critical for applications in adhesion, lubrication, and sensing. nih.gov

Information ObtainedSFG MethodologyRelevance to this compound SAMs
Molecular OrientationAnalysis of polarization-dependent SFG spectra. nih.govDetermines the average tilt angle of the undecyl chains relative to the surface.
Interfacial OrderMeasurement of the intensity of vibrational modes (e.g., CH₃ stretches). nih.govStronger signals generally correlate with a higher degree of orientational order within the monolayer.
Surface ChemistryIdentification of specific vibrational modes. iitrpr.ac.inConfirms the presence and orientation of terminal groups at the outermost surface of the monolayer.
Buried InterfacesProbing the interface between the SAM and another material (e.g., polymer, liquid). nih.govresearchgate.netProvides in-situ structural information relevant to adhesion and other interfacial phenomena.

Table 3: Application of Sum Frequency Generation (SFG) spectroscopy for the characterization of this compound modified surfaces.

Morphological and Topographical Characterization

While spectroscopic methods reveal chemical and molecular-scale structural information, microscopic techniques are necessary to visualize the physical landscape of the modified surface. These methods assess the uniformity, smoothness, and defectiveness of the monolayer over various length scales.

Quantitative analysis of AFM images yields important parameters like the root-mean-square (rms) surface roughness, which is a measure of the monolayer's smoothness. emiliojuarez.es A low rms roughness is generally indicative of a well-ordered and densely packed monolayer. The thickness of the silane layer can also be measured by imaging the edge of a patterned or intentionally scratched area. beilstein-journals.org Furthermore, AFM can be operated in different modes to probe not just topography but also local mechanical properties like adhesion and friction. researchgate.net

Parameter/FeatureHow it is Measured with AFMSignificance for SAM Quality
Surface TopographyScanning a sharp tip across the surface to create a 3D height map. oamjms.euVisualizes the overall structure and uniformity of the monolayer at the nanoscale. researchgate.net
Surface Roughness (rms)Statistical analysis of the height variations in a topographical image. emiliojuarez.esA low value indicates a smooth, well-formed monolayer.
Layer ThicknessMeasuring the height difference at the edge of the monolayer. beilstein-journals.orgConfirms the presence of the monolayer and can be compared to theoretical molecular lengths.
Defects (e.g., pinholes, aggregates)Direct visualization in topographical images. beilstein-journals.orgIdentifies imperfections that can compromise the barrier properties or functionality of the surface.

Table 4: Summary of Atomic Force Microscopy (AFM) analysis for this compound modified surfaces.

Scanning Electron Microscopy (SEM) is another powerful imaging technique that uses a focused beam of electrons to produce images of a sample's surface. While AFM provides higher lateral and vertical resolution at the nanoscale, SEM is invaluable for assessing the morphology and uniformity of the this compound coating over much larger areas, typically at the micro- to millimeter scale. researchgate.net

SEM analysis can quickly identify large-scale inconsistencies, such as widespread aggregation, dewetting of the silane solution during deposition, or the presence of particulate contamination. researchgate.netrsc.org For insulating surfaces like a silane monolayer on silicon, the sample is often coated with a thin layer of a conductive material (e.g., gold, carbon) before imaging to prevent the buildup of electrostatic charge, which can distort the image. jeolusa.com SEM, often equipped with Energy-Dispersive X-ray Spectroscopy (EDS), can also provide elemental mapping over the imaged area, complementing the point-specific data from XPS. researchgate.net

AnalysisPurposeRelevance to this compound Coatings
Micro-scale ImagingTo obtain topographical information over large surface areas.Assesses the general uniformity and integrity of the coating beyond the nanoscale view of AFM. researchgate.net
Defect IdentificationTo locate larger-scale defects like cracks, large aggregates, or uncoated regions. researchgate.netProvides a broader perspective on the quality and consistency of the surface modification process.
Elemental Analysis (with EDS)To map the distribution of elements across the surface. researchgate.netCan confirm the widespread presence of silicon and carbon, indicating successful and uniform coating.

Table 5: Role of Scanning Electron Microscopy (SEM) in the characterization of this compound modified surfaces.

Film Thickness and Structural Density Determination

The precise control and measurement of film thickness and density are critical for ensuring the desired functionality and performance of this compound coatings.

Spectroscopic ellipsometry is a non-destructive optical technique widely used to determine the thickness of thin films, including SAMs of this compound. horiba.com This method measures the change in the polarization state of light upon reflection from a sample surface. horiba.com By analyzing these changes, and fitting the data to an optical model, the thickness of the film can be determined with high precision, often at the angstrom or sub-nanometer level. horiba.comresearchgate.net

For instance, studies on self-assembled monolayers of undecyltrichlorosilane (UTS) on silicon oxide surfaces have utilized ellipsometry to determine the thickness of the as-formed monolayers. These measurements have shown that UTS monolayers can achieve a thickness of approximately 1.5 nm. acs.orgacs.orgresearchgate.net The technique is sensitive enough to detect changes in film thickness resulting from different preparation conditions or subsequent treatments. It is important to note that the accuracy of the thickness measurement can be influenced by the assumed refractive index of the monolayer. dtic.mil Immersion ellipsometry, where measurements are taken in both air and a liquid ambient, can help to decouple the correlation between film thickness and refractive index, leading to more accurate determinations of both parameters. researchgate.net

Table 1: Ellipsometrically Determined Thickness of Undecyltrichlorosilane (UTS) Monolayers

SubstrateReported Thickness (nm)Reference
Silicon Oxide1.5 acs.orgacs.orgresearchgate.net
Silicon Oxide~1.3 (calculated) dtic.mil

Note: The calculated thickness may vary based on the assumed refractive index of the monolayer.

X-ray reflectometry (XRR) is a powerful, non-destructive technique that provides detailed information about the thickness, density, and roughness of thin films and interfaces. rigaku.comdiamond.ac.uk XRR measures the intensity of X-rays reflected from a surface at grazing angles. rigaku.comuni-siegen.de The resulting interference pattern, known as Kiessig fringes, arises from the reflection of X-rays at the top surface of the film and the film-substrate interface. diamond.ac.uk The periodicity of these fringes is directly related to the film thickness, while the amplitude of the oscillations and the critical angle provide information about the electron density and surface/interface roughness. rigaku.comuni-siegen.de

XRR is particularly well-suited for characterizing films in the range of ~1 nm to several hundred nanometers. rigaku.com It is a first-principles technique that does not require calibration standards. rigaku.com The analysis of XRR data can yield an electron density profile perpendicular to the surface, offering insights into the packing and ordering of the alkyl chains within the this compound monolayer. dtic.mildiamond.ac.uk Studies have successfully used XRR to characterize the structure of alkylsiloxane monolayers on silicon, identifying distinct layers corresponding to the silicon dioxide, the silane headgroup region, and the hydrocarbon tail. harvard.edu

Surface Wettability and Energy Measurements

The modification of a surface with this compound primarily aims to alter its surface energy and, consequently, its wetting behavior.

Contact angle goniometry is the most common method for quantifying the wettability of a surface. rsc.org A droplet of a probe liquid, typically water, is placed on the surface, and the angle formed at the three-phase (solid-liquid-vapor) contact line is measured. rsc.org For surfaces modified with this compound, which are hydrophobic, water contact angles are expected to be high.

Static Contact Angle: This is the contact angle measured when the droplet is at rest on the surface. High static contact angles are indicative of a hydrophobic surface.

Dynamic Contact Angles (Advancing and Receding): Dynamic contact angles are measured as the volume of the droplet is increased (advancing angle) or decreased (receding angle). The difference between the advancing and receding contact angles is known as contact angle hysteresis. Low hysteresis is generally associated with smooth and chemically homogeneous surfaces, while higher hysteresis can indicate surface roughness or chemical heterogeneity. researchgate.net

Studies on undecyltrichlorosilane (UTS) monolayers have reported water contact angles, with advancing and receding angles providing information on the quality and uniformity of the film. researchgate.net For example, water contact angles on surfaces with long-chain alkylsilanes can reach approximately 103° (advancing) and 90° (receding). researchgate.net

The surface free energy of a solid is a fundamental property that governs its interaction with liquids and other solids. It can be determined from contact angle measurements using various theoretical models, such as the Owens-Wendt method. researchgate.net This approach involves measuring the contact angles of two or more liquids with known surface tension components (polar and dispersive). From these measurements, the dispersive and polar components of the solid's surface free energy can be calculated.

Once the surface free energy components of the this compound modified surface are known, the work of adhesion between the surface and a liquid can be calculated. The work of adhesion represents the energy required to separate the liquid from the solid surface and provides a quantitative measure of the interaction strength. Studies have utilized contact angle measurements to determine the surface free energy of silane-functionalized surfaces, with some reporting very low surface energies, for instance, 14.91 mJ/m². nih.gov

Thermal Stability and Durability Studies of Undecyltrichlorosilane Films

For many applications, the long-term performance and stability of this compound coatings under various environmental stresses are crucial.

The thermal stability of undecyltrichlorosilane (UTS) monolayers has been investigated by subjecting the modified surfaces to annealing at different temperatures. acs.org Changes in the monolayer structure and properties are then monitored using techniques like contact angle measurements and scanning force microscopy. Research has shown that UTS monolayers on silicon oxide surfaces exhibit permanent structural changes when annealed at temperatures above 125 °C for 2 hours. acs.orgacs.orgresearchgate.net This transition is believed to be a result of the hydrolysis of the organic molecules by water molecules present at the monolayer-substrate interface. acs.org The thermal stability of organosilane SAMs can be influenced by the substrate and the specific annealing conditions. acs.org

Durability studies also encompass assessing the coating's resistance to chemical exposure and mechanical wear. For instance, the durability of similar hydrophobic coatings has been tested by immersion in acidic or saline solutions to simulate environmental conditions like acid rain. nih.gov The long-term durability of silane-based treatments on various substrates is an active area of research, with a focus on enhancing their resilience for practical applications. researchgate.net

Applications of Trichloro Undecyl Silane in Advanced Materials and Interfacial Engineering

Surface Engineering for Tunable Wettability and Repellency

The ability to control how liquids interact with solid surfaces is a cornerstone of modern materials science. Trichloro(undecyl)silane is a key molecule in this field, enabling the precise tuning of surface wettability. By forming a densely packed, covalently bonded monolayer, it dramatically lowers the surface energy of a substrate. The long undecyl chains create a hydrophobic, non-polar interface, which is fundamental to achieving water and oil repellency. This modification is critical for developing surfaces with advanced properties like self-cleaning and anti-icing.

Superhydrophobic surfaces, which exhibit extreme water repellency with contact angles greater than 150° and low roll-off angles, are often inspired by natural examples like the lotus (B1177795) leaf. researchgate.net The creation of these surfaces relies on a dual-strategy approach: the generation of a rough, hierarchical surface structure at both the micro- and nanoscales, and the subsequent reduction of the surface energy of this structured topography. researchgate.netmdpi.com this compound is instrumental in the second part of this strategy.

Once a hierarchical structure is created on a substrate—using techniques such as electrodeposition, chemical vapor deposition, or molding—it is coated with a thin layer of this compound. mdpi.commpg.de The trichlorosilyl (B107488) groups react with hydroxyl groups present on the surface, forming strong covalent siloxane (Si-O-Si) bonds. This process anchors the undecyl chains to the surface, creating a stable, low-energy coating. gelest.com This combination of a multi-scale rough structure and the low surface energy provided by the this compound monolayer leads to the formation of a stable air cushion trapped within the surface textures. researchgate.net This trapped air minimizes the contact area between a water droplet and the solid surface, leading to the superhydrophobic state.

Research has demonstrated that this method can be used to create robust superhydrophobic surfaces on various materials. For instance, a hydrophilic-b-hydrophobic diblock copolymer brush can be grafted from a this compound self-assembled monolayer on a silicon wafer to create surfaces with tunable wetting properties. researchgate.net The resulting surfaces not only exhibit high contact angles but also demonstrate self-cleaning properties, as water droplets easily roll off, carrying away contaminants. mpg.de

Table 1: Influence of Surface Modification on Wettability

Surface State Key Characteristics Resulting Property
Untreated Hierarchical Structure High surface energy, micro/nano-scale roughness Hydrophilic (water spreads out)
Hierarchical Structure + this compound Low surface energy, micro/nano-scale roughness Superhydrophobic (water beads up and rolls off)

| Smooth Surface + this compound | Low surface energy, smooth topography | Hydrophobic (water beads up but may not roll off easily) |

While superhydrophobicity deals with repelling water, superamphiphobicity is a more challenging property that involves repelling both water and low-surface-tension liquids like oils and organic solvents. The design of such surfaces requires even more sophisticated control over surface structure and chemistry. The key to achieving superamphiphobicity lies in creating re-entrant, or "overhanging," surface geometries. rsc.org

These complex structures, often described as mushroom-like or T-shaped pillars, are crucial for preventing liquids with very low surface tension from penetrating the surface texture and displacing the trapped air. rsc.org While the generation of the physical re-entrant geometry is the primary step, the subsequent chemical modification to lower the surface energy is equally critical. This compound, along with fluorinated silanes, is used to impart the necessary low surface energy to these intricate structures. The combination of the re-entrant topography and the extremely low surface energy provided by the silane (B1218182) monolayer makes it energetically unfavorable for even low-tension liquids to wet the surface, thus maintaining a stable air layer and leading to superamphiphobicity. rsc.org

Interfacial Adhesion Promotion in Composite Materials

The performance of composite materials, which are made from two or more constituent materials with significantly different physical or chemical properties, is highly dependent on the strength and stability of the interface between the reinforcement (e.g., fibers) and the polymer matrix. youtube.com A weak interface can lead to delamination, reduced mechanical strength, and premature failure of the composite. This compound can act as a coupling agent to enhance this interfacial adhesion.

Silane coupling agents act as a molecular bridge between the inorganic reinforcement and the organic polymer matrix. researchgate.net this compound, when used in this context, modifies the surface of the reinforcement. The trichlorosilyl group can react with hydroxyl groups on the surface of inorganic fillers or fibers (like glass or silica), forming a covalent bond. researchgate.net The long, non-polar undecyl chain then extends into the polymer matrix.

The covalent bonds formed between the silane and the fiber surface provide a robust anchor, while the undecyl chains improve the adhesion with the matrix. This results in a significant increase in the interfacial shear strength (IFSS), which is a measure of how effectively stress is transferred across the interphase. researchgate.net An increase in IFSS means that the composite can withstand higher loads before the fibers debond from the matrix. researchgate.net This enhancement in fiber-matrix adhesion also improves the composite's resistance to environmental degradation, such as moisture absorption, which can weaken the interfacial bond over time.

| Moisture Resistance | Lower | Higher |

Corrosion Protection Coatings and Inhibitor Mechanisms

Corrosion is an electrochemical process that leads to the degradation of metals, causing significant economic losses and safety concerns. core.ac.uk Silane-based coatings have emerged as an environmentally friendly alternative to traditional chromate-based corrosion protection systems. chemrevlett.com this compound can be used to form a protective barrier on metal surfaces, inhibiting the corrosion process.

When applied to a metal surface, this compound hydrolyzes in the presence of surface moisture, and its trichlorosilyl groups react with metal hydroxide (B78521) groups (M-OH) present on the metal surface. This reaction forms a dense, cross-linked polysiloxane film that is covalently bonded to the metal substrate. google.com This film acts as a physical barrier, preventing corrosive species such as water, oxygen, and chloride ions from reaching the metal surface. chemrevlett.comwjarr.com

The long, hydrophobic undecyl chains of the this compound molecules orient themselves away from the surface, creating a highly water-repellent layer. This hydrophobicity further enhances the protective properties of the coating by actively repelling water from the surface, which is a key electrolyte in the corrosion process. The combination of a dense, covalently bonded barrier film and a hydrophobic surface provides effective and durable corrosion protection for a variety of metals, including steel, aluminum, and their alloys. google.com

Biomedical and Biotechnological Interfaces

The ability to precisely control surface chemistry at the molecular level makes this compound an invaluable tool for creating biocompatible and biofunctional interfaces. These surfaces are critical for a wide range of biomedical and biotechnological applications.

The surface properties of a material can profoundly influence how cells interact with it. By creating mixed self-assembled monolayers of this compound and other functionalized silanes, it is possible to create surfaces with tailored chemical and physical properties that can control cell behavior. nih.gov For instance, by varying the ratio of a hydrophobic undecyl-terminated silane to a more hydrophilic or charged silane, one can modulate the adhesion, spreading, and proliferation of cells on a substrate. nih.gov

Research has shown that highly controlled mixed molecular layers are crucial for studying the role of surface chemistry in biointerfaces, such as the interaction of bacteria with biomaterials. nih.govacs.org The ability to create reproducible surfaces with varying chemical densities allows for systematic studies of how surface chemistry affects cellular responses. nih.govacs.org For example, surfaces with controlled densities of amine groups have been shown to influence bacterial adhesion. nih.govacs.org

PropertyEffect on Cell Behavior
Surface Hydrophobicity Can influence protein adsorption, which in turn affects cell adhesion.
Surface Charge Can directly influence the attachment of cells through electrostatic interactions.
Surface Topography Can provide physical cues that guide cell alignment and migration.

This table summarizes the general effects of surface properties on cell behavior, which can be controlled using this compound-based mixed SAMs.

This compound serves as an excellent platform for the covalent immobilization of biomolecules, which is a key step in the fabrication of biosensors and bioassays. mit.edunih.gov The undecyl chain acts as a spacer, lifting the immobilized biomolecule away from the substrate surface and making it more accessible for interaction with its target. gelest.com

The process typically involves creating a mixed SAM of this compound and a functionalized silane that can react with the biomolecule of interest. For example, an amine-terminated silane can be used to immobilize DNA or proteins through the formation of amide bonds. nih.gov This method allows for the creation of high-density arrays of biomolecules with minimal non-specific adsorption. mit.edu

Studies have demonstrated the successful immobilization of DNA on silanized surfaces for applications such as DNA microarrays. nih.govnih.gov The stability of the silane layer is crucial for the performance of these devices, as the immobilized biomolecules must withstand various incubation and washing steps. nih.gov The use of trichlorosilanes provides robust, covalently attached monolayers. nih.gov

This compound can be used to modify the surface of microparticles, rendering them biofunctional for applications in selective assembly and diagnostics. mit.edu By coating silica (B1680970) or other microparticles with a mixed monolayer containing this compound and a functionalized silane, it is possible to attach specific biomolecules, such as DNA, to their surface. mit.edu

These biofunctionalized microparticles can then be used in self-assembly processes, where the specific recognition between the immobilized biomolecules directs the assembly of the particles into larger structures. mit.edu For instance, microparticles functionalized with complementary DNA strands can be made to assemble into specific patterns. mit.edu This approach has been used to create dual-functionalized microparticles with different oligonucleotide sequences on opposite faces, allowing for orthogonal assembly. mit.edu

Applications in Microelectronics and Nanofabrication

The ability of this compound to form well-defined, ultrathin layers on silicon and other substrates makes it relevant to the fields of microelectronics and nanofabrication. These monolayers can be used as surface treatments, resists, or as templates for the growth of other materials. researchgate.netgelest.com

Trichlorosilanes, including this compound, are employed to form self-assembled monolayers that can act as passivation layers, control wettability, or serve as adhesion layers for subsequent material deposition. researchgate.netgelest.comtue.nl The long alkyl chain of this compound can create hydrophobic surfaces, which can be useful for preventing stiction in microelectromechanical systems (MEMS). gelest.com

Furthermore, patterned SAMs of this compound can be created using techniques like photolithography or microcontact printing. researchgate.net These patterned surfaces can then be used to selectively deposit other materials or to guide the growth of nanostructures, enabling the bottom-up fabrication of electronic and photonic devices. tue.nl The chemical stability and versatility of these monolayers are key features for their use in nanofabrication. tue.nl For instance, they can serve as templates for the site-selective assembly of nanoparticles. tue.nl

Fabrication of Patterned Self-Assembled Monolayers via Lithographic Techniques

The formation of patterned self-assembled monolayers is a cornerstone of "bottom-up" nanofabrication, enabling the creation of chemically and physically structured surfaces with molecular-level precision. This compound is an ideal candidate for these processes due to the strong covalent bond its trichlorosilyl group forms with hydroxyl-terminated surfaces like silicon oxide (SiO₂), glass, and other metal oxides. researchgate.netwikipedia.org This reaction creates a dense, robust monolayer with the undecyl chains oriented outwards, presenting a well-defined, low-energy, hydrophobic surface.

Lithographic techniques are employed to spatially control the formation of these SAMs, effectively using the monolayer as an ultrathin resist. researchgate.netmdpi.com In a typical photolithography process, a substrate is first coated with a this compound SAM. Subsequently, specific regions of the SAM are exposed to radiation, such as UV light, often through a photomask. This exposure can induce photochemical reactions that either degrade and remove the monolayer or alter its terminal functional groups in the exposed areas. mdpi.comnih.gov The patterned surface can then be backfilled with a different functional molecule or used as a template for the selective deposition of other materials, such as metals or polymers. mdpi.com

The use of alkyltrichlorosilanes, including undecyl derivatives like 11-bromo-undecyltrichlorosilane, is well-documented in creating these patterned surfaces. nih.gov The process allows for the generation of both topographical and chemical heterogeneity on a substrate, which is critical for applications in microelectronics, biosensors, and fundamental studies of surface phenomena. researchgate.netnih.gov

Table 1: Lithographic Patterning using Alkyltrichlorosilane SAMs

Step Description Purpose
1. Substrate Preparation Cleaning and hydroxylation of the substrate (e.g., Silicon wafer with native oxide). To ensure a reactive surface with sufficient -OH groups for silane attachment.
2. SAM Formation Immersion of the substrate in a solution of this compound. Formation of a dense, hydrophobic self-assembled monolayer.
3. Lithographic Exposure Exposure of the SAM-coated substrate to UV light through a patterned mask. Selective degradation or chemical modification of the monolayer in illuminated regions. mdpi.comnih.gov
4. Development/Etching Rinsing the substrate to remove degraded monolayer fragments. To reveal the underlying substrate in the patterned areas.

| 5. Further Functionalization | Deposition of a second material or a different SAM onto the exposed regions. | Creation of a chemically patterned surface with distinct regions of varying functionality. |

Selective Surface Functionalization of Silicon Oxide and Nitride Nanostructures

The ability to selectively modify one material in the presence of another is crucial for fabricating complex nanodevices, particularly those integrating different dielectric materials like silicon oxide (SiO₂) and silicon nitride (Si₃N₄). Research has demonstrated that trichloro-organosilanes can be used to selectively functionalize SiO₂ surfaces over Si₃N₄ surfaces. nih.govresearchgate.netchula.ac.th This selectivity stems from the different chemical reactivities of the two surfaces after specific treatments.

While a hydroxylated silicon oxide surface readily reacts with the trichlorosilyl headgroup of the silane, a properly treated silicon nitride surface can be rendered unreactive. nih.govresearchgate.net One successful strategy involves a multi-step process:

The Si₃N₄ surface, which may contain Si-NH₂ groups after etching, is first reacted with aldehyde molecules. This reaction passivates the nitride surface. nih.govchula.ac.th

The substrate, now bearing both SiO₂ and aldehyde-terminated Si₃N₄ regions, is exposed to a trichloro-organosilane like this compound.

The silane reacts exclusively with the Si-OH groups on the silicon oxide surface, forming a stable SAM, while the passivated silicon nitride surface remains unchanged. nih.govresearchgate.net

This selective deposition allows for the precise engineering of surface properties on nanostructures. mdpi.com For instance, SiO₂ nanowires on a Si₃N₄ substrate could be made hydrophobic by functionalization with this compound, while the surrounding nitride remains hydrophilic, enabling directed self-assembly or creating specific pathways for fluid flow in nano-fluidic devices. The robust Si-C bonds formed in this process ensure the durability of the functionalized layer. uni-freiburg.de

Role in Microfluidic Device Fabrication and Interfacial Control

In microfluidic and microelectromechanical systems (MEMS), controlling the properties of channel surfaces is paramount for device performance. chula.ac.thresearchgate.net Alkyltrichlorosilanes, including this compound, are widely used to create hydrophobic and anti-stiction coatings on materials like silicon, glass, and polydimethylsiloxane (B3030410) (PDMS), which are commonly used to build these devices. researchgate.netresearchgate.net

The inherent hydrophobicity of PDMS can be problematic, leading to the non-specific adsorption of proteins and other biomolecules, which can compromise bioanalytical assays. nih.govnih.gov Conversely, for many applications involving the manipulation of aqueous droplets in an oil phase (droplet microfluidics), a hydrophobic channel surface is essential. researchgate.net this compound SAMs provide a robust method to render microchannel surfaces uniformly hydrophobic. The undecyl chains form a low-energy surface that minimizes adhesion and reduces frictional drag. researchgate.netnih.gov

The process involves treating the microfluidic channels, which have been activated to possess surface hydroxyl groups (e.g., by oxygen plasma), with a solution or vapor of this compound. researchgate.net The resulting monolayer provides a stable, reproducible surface that prevents the aqueous phase from wetting the channel walls, facilitating the smooth transport of droplets. researchgate.netmdpi.com Furthermore, these anti-stiction layers are critical in MEMS to prevent moving parts, such as micro-cantilevers, from permanently adhering to the substrate due to capillary forces, thereby improving device reliability and lifespan. researchgate.net

Table 2: Impact of this compound on Microfluidic Surfaces

Property Before Modification (e.g., Plasma-treated PDMS) After Modification with this compound Significance in Microfluidics
Wettability Hydrophilic Hydrophobic Enables droplet-based (water-in-oil) fluidics; reduces surface wetting. researchgate.net
Surface Energy High Low Minimizes non-specific adsorption of proteins and other analytes. nih.govnih.gov
Adhesion/Stiction High Low Prevents sticking of micro-components in MEMS; reduces flow resistance. researchgate.net

| Chemical Stability | Moderate | High | Forms a robust, covalently bound coating resistant to various solvents. wikipedia.org |

Sensing and Detection Platform Development

The creation of well-defined and stable surfaces is fundamental to the development of reliable chemical and biological sensors. SAMs formed from this compound provide an excellent foundation for such platforms. The undecylsilane monolayer creates a clean, well-ordered, and hydrophobic interface that can be used in several sensing architectures.

One major application is in liquid crystal (LC)-based biosensors. gelest.com In this setup, a glass substrate is coated with a this compound SAM to induce a specific alignment (homeotropic, or perpendicular) of liquid crystal molecules. When a biological binding event (e.g., antigen-antibody interaction) occurs at the sensor's surface, it disrupts the ordering of the liquid crystal molecules. This disruption is easily detectable as a change in the optical signal (birefringence) when viewed through cross-polarizers, providing a simple, label-free detection mechanism. While many studies use the longer-chain octadecyltrichlorosilane (B89594), the principle remains the same for this compound.

Furthermore, the undecyl chain can be functionalized at its terminal end before the silanization reaction. For example, a derivative, Trichloro[11-(thiophen-3-yl)undecyl]silane, has been noted for its use in high-throughput screening assays, indicating the utility of the undecylsilane backbone in creating surfaces for biological detection. The undecyl group acts as a stable spacer, elevating the functional headgroup (in this case, thiophene) away from the substrate, which can improve its accessibility for interactions with target analytes. This modularity allows for the design of a wide array of sensing platforms tailored to detect specific molecules.

Theoretical and Computational Studies of Trichloro Undecyl Silane Interactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively employed to study the adsorption and interaction of silane (B1218182) molecules on various substrates. researchgate.netresearchgate.netscispace.com

DFT calculations are instrumental in determining the most stable adsorption geometries and the corresponding interaction energies of trichloro(undecyl)silane on surfaces like silica (B1680970). These calculations often model the silane molecule interacting with a cluster representing the hydroxylated silica surface. researchgate.net

Research on similar organosilanes has shown that the interaction with the surface can lead to the formation of covalent Si-O-Si bonds. researchgate.net The adsorption energies are influenced by factors such as the presence of surface hydroxyl groups. researchgate.net DFT studies can quantify these interaction energies, providing a measure of the stability of the grafted monolayer. For instance, calculations on organosilane compounds have been used to explore the chemical reactions at the interface and the nature of the resulting chemical bonds. researchgate.net While specific DFT data for this compound is not abundant in publicly available literature, the principles from studies on other alkyltrichlorosilanes are directly applicable.

A representative table of calculated adsorption energies for similar systems is shown below.

SystemAdsorption Energy (kJ/mol)Reference
Organosilane on Hydroxylated SilicaVaries based on model researchgate.net
Polar Molecules on SilicaVaries researchgate.net

Note: The values are illustrative and depend on the specific computational model and level of theory used.

DFT is also a key tool for understanding the electronic structure of the this compound molecule and the charge transfer that occurs upon its adsorption on a substrate. science.govrsc.org The formation of a self-assembled monolayer (SAM) can alter the electronic properties of both the molecule and the substrate. science.gov

Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity and the electronic energy levels at the interface. researchgate.net DFT calculations can reveal how the electronic structure of the silane is modified by its covalent attachment to the surface and by interactions with neighboring molecules within the SAM. ecust.edu.cn This includes understanding the charge transfer between the silane and the substrate, which is crucial for applications in molecular electronics. science.gov Studies on related systems have explored the electron transfer mechanisms at interfaces, providing a framework for understanding the behavior of this compound SAMs. science.gov

Key electronic parameters that can be determined from DFT calculations include:

HOMO-LUMO gap: Related to the chemical reactivity and stability of the molecule.

Molecular Electrostatic Potential (MEP): Identifies electrophilic and nucleophilic sites, predicting regions of reactivity. researchgate.net

Density of States (DOS): Describes the distribution of electronic states. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique is particularly useful for investigating the dynamic behavior of this compound monolayers over time.

MD simulations provide detailed information about the molecular packing, orientation, and dynamics of this compound molecules within a self-assembled monolayer. researchgate.net Studies on similar long-chain alkylsilanes have shown that with increasing surface coverage, the alkyl chains tend to straighten and adopt a more organized, often hexagonal, packing structure. researchgate.net The tilt angle of the alkyl chains with respect to the surface normal is a key parameter that can be determined from these simulations and is influenced by the chain length and surface density. researchgate.netresearchgate.net For undecyltrichlorosilane, the relatively long undecyl chain allows for significant van der Waals interactions between adjacent molecules, promoting a well-ordered monolayer. acs.orgsoton.ac.uk

The table below summarizes typical findings from MD simulations of alkylsilane SAMs.

PropertyObservationReference
Molecular PackingTends towards hexagonal packing with increasing coverage. researchgate.net
Alkyl Chain Tilt AngleDecreases with increasing surface coverage for long chains. researchgate.net
Monolayer ThicknessIncreases with alkyl chain length. For undecyltrichlorosilane, a thickness of approximately 1.5 nm has been reported. acs.org

MD simulations are also employed to study the behavior of water molecules at the interface with the this compound monolayer. mdpi.com The hydrophobic nature of the undecyl chains leads to a distinct structuring of interfacial water. Simulations can reveal the density profiles of water near the surface and the organization of the hydrogen bond network. researchgate.net The presence of a well-ordered, dense silane monolayer can significantly reduce the penetration of water to the substrate. mdpi.com The dynamics of water molecules, such as their diffusion, are also affected by the properties of the silane layer, including the length of the alkyl chain. researchgate.net

Coarse-Grained Models for Large-Scale Simulation of Silane Networks

While all-atom MD simulations provide high-resolution details, they are computationally expensive for studying large-scale phenomena. Coarse-grained (CG) modeling simplifies the system by grouping atoms into larger "beads," allowing for the simulation of larger systems over longer timescales. wikipedia.orgnumberanalytics.com

Although specific coarse-grained models for this compound networks are not widely reported, the methodology is applicable. arxiv.org In a CG model for a this compound network, the undecyl chain could be represented by a few beads, and the silane headgroup by another. This reduced representation would still capture the essential physics of self-assembly and network formation. nih.gov Such models are invaluable for studying the formation of large, cross-linked polysiloxane networks that result from the hydrolysis and condensation of this compound molecules. researchgate.netnih.gov They can provide insights into the mesoscale structure and mechanical properties of these complex networks, bridging the gap between molecular-level details and macroscopic behavior. nih.gov

Future Directions and Emerging Research Frontiers

Development of Novel Functional Derivatives for Advanced Applications

The synthesis of novel functional derivatives from trichloro(undecyl)silane and other organosilanes is a burgeoning area of research. By introducing various functional groups, scientists can tailor the properties of these molecules for highly specific and advanced applications. google.com The long undecyl chain of this compound provides a versatile scaffold for such modifications.

Research efforts are focused on creating derivatives that can serve as building blocks for complex materials. mdpi.com For instance, functionalized silsesquioxanes, which can be derived from trifunctional silanes like this compound, are being developed. google.com These cage-like structures can have organic groups introduced, leading to derivatives with improved compatibility with polymers and other materials. google.com The introduction of functional groups such as amines, epoxides, or polymerizable moieties like acrylates can lead to the development of hybrid organic-inorganic materials with enhanced thermal stability, mechanical strength, and specific chemical reactivity. mdpi.comresearchgate.net

A significant area of application for these novel derivatives is in the field of nanomaterials. researchgate.net The functionalization of nanoparticles is crucial for improving their stability, dispersibility, and performance in various media. researchgate.netrsc.org For example, trifluoroethyl ester-terminated silicon nanoparticles can be synthesized via hydrosilylation and subsequently modified with amines to create functionalized nanoparticles for bio-applications. researchgate.net The undecyl group in this compound derivatives can act as a long, flexible spacer, allowing for the attachment of complex molecules, including biomolecules, to surfaces and nanoparticles. google.co.ug This opens up possibilities in fields like biosensing, drug delivery, and catalysis. iust.ac.irfrontiersin.org

The development of these derivatives often involves "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new materials. researchgate.net This approach allows for the efficient attachment of various functionalities to the silane (B1218182) backbone, creating a diverse library of compounds for screening in different applications.

Table 1: Examples of Functional Groups and Potential Applications of this compound Derivatives

Functional Group Attached to Undecyl ChainPotential Advanced ApplicationRelevant Research Focus
ThiophenElectronic materials, conductive polymersSynthesis of compounds like Trichloro[11-(thiophen-3-yl)undecyl]silane for use in organic electronics. epa.gov
AminesEnhanced adhesion, surface modification, bioconjugationDevelopment of amino-functionalized silanes for improved material processing and biological applications. rsc.org
Acrylates/MethacrylatesPolymerizable coatings, dental materials, adhesivesCreation of silane-based monomers for UV-curable resins and composites. mdpi.com
Azides/AlkynesBioconjugation via "click" chemistry, material scienceSynthesis of "clickable" silanes for modular and efficient functionalization. researchgate.net
Fluorescent DyesBiosensing, imaging, diagnosticsAttachment of fluorophores for tracking and sensing applications. researchgate.net

Integration of this compound Chemistry with Additive Manufacturing (e.g., 3D Printing)

Additive manufacturing, or 3D printing, has revolutionized the fabrication of complex three-dimensional objects. The integration of this compound chemistry with this technology offers exciting possibilities for creating functional materials and devices with tailored surface properties. elkem.com

A primary application of this compound in this area is the surface modification of 3D printed parts. mdpi.comnih.gov Many common 3D printing materials, such as polylactic acid (PLA) and other polymers, may not possess the desired surface characteristics (e.g., hydrophobicity, biocompatibility, or chemical resistance) for specific applications. mdpi.com By treating the surface of a 3D printed object with this compound, a self-assembled monolayer (SAM) can be formed. This process can dramatically alter the surface properties without changing the bulk characteristics of the printed object. The long undecyl chain provides a dense, hydrophobic layer, which can be useful for creating water-repellent surfaces or reducing friction.

Furthermore, the chemistry of silanes is being explored to improve the performance of the 3D printing process itself. In techniques like stereolithography (SLA) or digital light processing (DLP), which use photocurable resins, the dispersion and stability of ceramic or other filler particles within the resin are crucial for producing high-quality parts. researchgate.netmdpi.com Silane coupling agents can be used to modify the surface of these filler particles (e.g., alumina, zirconia), improving their compatibility with the organic resin, which in turn enhances the rheological properties of the slurry and the mechanical properties of the final printed part. mdpi.commdpi.com

A more advanced area of research involves the development of novel photoresists for 3D laser lithography that incorporate cleavable silane crosslinkers. nih.gov This allows for a "subtractive" step in the additive manufacturing process, where printed microstructures can be selectively dissolved under mild conditions. nih.gov This capability is critical for creating complex, multi-material micro- and nanoscale devices. nih.gov

Table 2: Role of Silane Chemistry in Additive Manufacturing

Application AreaFunction of Silane (e.g., this compound)Benefit
Post-Processing Surface Modification Forms a self-assembled monolayer on the printed object's surface.Alters surface properties like hydrophobicity, biocompatibility, and chemical resistance. mdpi.comnih.gov
Material Formulation for Resin-Based Printing Acts as a coupling agent to modify filler particles (e.g., ceramics).Improves slurry stability, rheology, and mechanical properties of the final part. researchgate.netmdpi.commdpi.com
Advanced Photoresists Serves as a cleavable crosslinker in the photoresist formulation.Enables selective removal of printed microstructures for subtractive manufacturing. nih.gov
Inter-layer Bonding in Cementitious Printing Surface modification can increase roughness and improve adhesion between layers.Enhances the structural capacity and integrity of 3D printed cementitious materials. rilem.net

Design of Dynamic and Responsive this compound Based Surfaces

The creation of surfaces that can change their properties in response to external stimuli is a major goal in materials science. This compound is a key component in the fabrication of such dynamic and responsive surfaces, primarily through the formation of self-assembled monolayers (SAMs). tue.nlresearchgate.net

By incorporating "switchable" molecules into the structure of the SAM, researchers can design surfaces that respond to triggers like pH, light, temperature, or the presence of specific chemical species. tue.nl The undecyltrichlorosilane provides a robust and well-defined platform to which these responsive elements can be attached. For example, a SAM can be functionalized with molecules that change their conformation or chemical state in response to a pH change, thereby altering the surface's wettability or its ability to bind to other molecules. rsc.org

This technology has significant potential in a variety of fields. In biomedicine, responsive surfaces could be used to control cell adhesion and detachment for tissue engineering applications or to create "smart" drug delivery systems that release their payload only when a specific biological trigger is present. rsc.orgnih.gov In the realm of microfluidics, dynamic surfaces could be used to create valves and pumps with no moving parts, or to control the flow and mixing of fluids in a lab-on-a-chip device. nih.gov

The design of these surfaces often involves complex supramolecular chemistry, where non-covalent interactions are used to assemble the responsive components. tue.nl The long alkyl chain of undecylsilane helps to create a well-ordered monolayer, which is essential for the collective and predictable behavior of the responsive molecules. The ability to pattern these SAMs using techniques like photolithography adds another layer of control, allowing for the creation of surfaces with spatially defined responsive areas. researchgate.net

Exploration of Environmental and Sustainable Aspects of Undecyltrichlorosilane Synthesis and Application

As the use of organosilicon compounds grows, so does the importance of understanding their environmental fate and developing more sustainable methods for their synthesis and application. nih.gov Research in this area is focused on several key aspects.

One major area of investigation is the biodegradability of organosilanes. researchgate.net While the silicon-oxygen backbone of polymerized siloxanes is generally resistant to microbial degradation, the organic side chains can be susceptible to breakdown. nih.govresearchgate.net Studies are ongoing to understand the environmental degradation pathways of compounds like this compound and its derivatives. Hydrolysis is a key initial step, breaking the Si-Cl bonds to form silanols, which then condense into siloxanes. researchgate.net The ultimate biodegradability of the organic part of the molecule is a critical factor in its environmental impact. Some research suggests that certain microorganisms, such as Pseudomonas species, may be capable of degrading organosilicon compounds. tandfonline.com

In parallel, there is a strong push towards "green chemistry" approaches for the synthesis of organosilanes. mdpi.comresearchgate.netjddhs.com This involves the use of less hazardous solvents and reagents, developing more energy-efficient reaction conditions (such as microwave-assisted synthesis), and designing processes that generate minimal waste. mdpi.comejcmpr.com The goal is to make the entire lifecycle of these compounds, from production to disposal, more environmentally benign. researchgate.net For example, developing catalytic systems for hydrosilylation that use earth-abundant metals instead of precious metals like platinum would be a significant step towards sustainability. researchgate.net

Furthermore, functionalized silanes are themselves being explored for environmental remediation applications. For instance, surfaces modified with specific silane derivatives can be designed to selectively capture pollutants from water or air. mdpi.comgoogle.com The high surface area and tailored chemical affinity of these materials make them promising candidates for next-generation sorbents and filtration media. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing trichloro(undecyl)silane, and what key reagents/conditions are required?

  • Methodological Answer : The compound is typically synthesized via hydrosilylation or direct alkylation of trichlorosilane. For example, trichloro(1,4-dichlorobut-2-en-2-yl)silane is synthesized by reacting 1,4-dichlorobut-2-ene with trichlorosilane under controlled anhydrous conditions . Key reagents include nucleophiles (e.g., alcohols, amines) for substitution reactions, and inert atmospheres (N₂/Ar) to prevent hydrolysis. Reaction temperatures are often maintained between 50–80°C to balance reactivity and stability .

Q. How can researchers safely handle this compound in the lab, given its reactivity?

  • Methodological Answer : Due to its moisture sensitivity and exothermic hydrolysis, use sealed Schlenk lines or gloveboxes for storage and handling. Personal protective equipment (PPE) must include acid-resistant gloves, goggles, and vapor-proof aprons. Work in well-ventilated fume hoods, and avoid contact with water or protic solvents. Spills should be neutralized with dry sodium bicarbonate .

Q. What analytical techniques are essential for characterizing this compound purity and structure?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is standard for assessing purity (>97–98% as per GC data in evidence) . Nuclear magnetic resonance (¹H/¹³C NMR) confirms alkyl chain integrity, while Fourier-transform infrared spectroscopy (FTIR) identifies Si-Cl stretching modes (~480 cm⁻¹). Mass spectrometry (MS) validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like siloxanes or hydrochlorides during synthesis?

  • Methodological Answer : Byproduct formation is linked to trace moisture. Pre-drying solvents (e.g., THF over molecular sieves) and using scavengers like trimethylchlorosilane can reduce hydrolysis. Kinetic studies suggest slower reagent addition rates (<0.1 mL/min) improve selectivity. Post-synthesis, vacuum distillation at 80–100°C (1–5 mmHg) isolates the product from oligomers .

Q. What surface modification strategies leverage this compound for microfluidic device fabrication?

  • Methodological Answer : The compound’s perfluorinated analogs (e.g., trichloro(1H,1H,2H,2H-perfluorooctyl)silane) are used to create hydrophobic surfaces. Methodology involves vapor-phase deposition: expose cleaned glass/silicon substrates to 5% silane in isopropanol under nitrogen, then cure at 120°C for 1 hour. Contact angle measurements (>110°) confirm hydrophobicity, critical for droplet-based microfluidics .

Q. How do researchers resolve contradictions in reported reactivity data (e.g., Si-Cl vs. Si-C bond stability)?

  • Methodological Answer : Discrepancies arise from solvent polarity and nucleophile strength. For instance, in polar aprotic solvents (DMF), Si-Cl bonds react preferentially with amines, while non-polar solvents (hexane) favor Si-C cleavage under radical initiators. Controlled competition experiments with isotopic labeling (e.g., D-labeled undecyl chains) clarify mechanistic pathways .

Q. What computational tools aid in predicting this compound’s environmental or toxicological behavior?

  • Methodological Answer : EPA’s DSSTox database provides physicochemical properties (e.g., logP = 4.2, Henry’s law constant) for environmental modeling. Density functional theory (DFT) calculates hydrolysis activation energies (~25 kcal/mol), predicting persistence in aqueous systems. Toxicity is modeled via QSAR frameworks using analogs like trichloro(chloromethyl)silane .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.